CHF-2993
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHF-2993 is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indane moiety and a hydroxyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHF-2993 typically involves the following steps:
Formation of the Indane Moiety: The indane structure is synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amination: The indane derivative undergoes amination to introduce the amino group. This is often achieved using reductive amination techniques.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, the compound’s chiral nature makes it valuable for studying enantioselective processes and interactions with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring chiral purity.
Mechanism of Action
The mechanism of action of CHF-2993 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The indane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, ®-: The enantiomer of the (S)-form, with different biological activity.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar indane structure but different functional groups.
Cresol: An aromatic compound with a hydroxyl group, used for comparison in terms of reactivity and applications.
Uniqueness
CHF-2993 is unique due to its chiral nature and the presence of both hydroxyl and amino groups. This combination allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.
Properties
CAS No. |
202914-21-4 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-2-ylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C12H16N2O2/c13-12(16)11(7-15)14-10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,14-15H,5-7H2,(H2,13,16)/t11-/m0/s1 |
InChI Key |
MZRNXGZQIIFZTC-NSHDSACASA-N |
SMILES |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)N[C@@H](CO)C(=O)N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHF-2993; CHF2993; CHF 2993; UNII-5NY5Q1OUZ3; 5NY5Q1OUZ3. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.